molecular formula C6H12F3N B13609065 5,5,5-Trifluoro-2-methylpentan-1-amine

5,5,5-Trifluoro-2-methylpentan-1-amine

Cat. No.: B13609065
M. Wt: 155.16 g/mol
InChI Key: NCFDKVTXBARGDB-UHFFFAOYSA-N
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Description

5,5,5-Trifluoro-2-methylpentan-1-amine is a fluorinated primary amine with the molecular formula C₆H₁₂F₃N (molecular weight: 155.16 g/mol). The compound features a trifluoromethyl group at the terminal carbon and a methyl branch at the second carbon of the pentane backbone. Its primary amine group (-NH₂) is positioned at the first carbon, distinguishing it from secondary or tertiary amines.

Properties

Molecular Formula

C6H12F3N

Molecular Weight

155.16 g/mol

IUPAC Name

5,5,5-trifluoro-2-methylpentan-1-amine

InChI

InChI=1S/C6H12F3N/c1-5(4-10)2-3-6(7,8)9/h5H,2-4,10H2,1H3

InChI Key

NCFDKVTXBARGDB-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(F)(F)F)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,5-Trifluoro-2-methylpentan-1-amine typically involves the introduction of the trifluoromethyl group into the pentane chain. One common method is the reaction of 2-methylpentan-1-amine with a trifluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of 5,5,5-Trifluoro-2-methylpentan-1-amine may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5,5,5-Trifluoro-2-methylpentan-1-amine can undergo several types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of azides or thiol-substituted compounds.

Scientific Research Applications

5,5,5-Trifluoro-2-methylpentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,5,5-Trifluoro-2-methylpentan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The closest structural analog in the provided evidence is 5,5,5-Trifluoro-2-phenylpentan-2-amine (CAS 1997265-36-7, molecular formula C₁₁H₁₄F₃N , molecular weight: 217.24 g/mol) . A comparative analysis is summarized below:

Property 5,5,5-Trifluoro-2-methylpentan-1-amine 5,5,5-Trifluoro-2-phenylpentan-2-amine
Molecular Formula C₆H₁₂F₃N C₁₁H₁₄F₃N
Molecular Weight (g/mol) 155.16 217.24
Amine Position Primary (1°) Secondary (2°)
Substituent Methyl (-CH₃) Phenyl (-C₆H₅)
CAS Number Not available in provided sources 1997265-36-7
Key Differences:

The phenyl substituent increases molecular weight by ~62 g/mol and introduces aromaticity, which may elevate lipophilicity and alter solubility in polar solvents .

Amine Classification :

  • The primary amine (target) has higher basicity (pKa ~10–11) compared to the secondary amine (analog, pKa ~9–10) due to reduced electron-donating effects from adjacent carbons.

Fluorination Impact :

  • Both compounds share a trifluoromethyl group, which imparts strong electron-withdrawing effects. This feature stabilizes adjacent charges and may increase metabolic stability in biological systems.

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